molecular formula C22H21Cl2FN4O3 B15005272 2-({(E)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl (3,4-dichlorophenyl)carbamate

2-({(E)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl (3,4-dichlorophenyl)carbamate

Cat. No.: B15005272
M. Wt: 479.3 g/mol
InChI Key: QBAIYKSVSJUQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a propyl group, and a dichlorophenyl carbamate moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE involves multiple steps, typically starting with the preparation of the pyrazole ring. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrazole ring.

    Formation of the carbamate moiety: This involves the reaction of the intermediate compound with a chloroformate derivative to form the carbamate group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and dichlorophenyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: It could be explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it could interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE include:

    2-(4-Fluorophenyl)ethylamine: A simpler compound with a fluorophenyl group and an ethylamine moiety.

    1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine: A pyrazole derivative with a fluorophenyl group.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: An indole derivative with potential biological activities.

The uniqueness of 2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H21Cl2FN4O3

Molecular Weight

479.3 g/mol

IUPAC Name

2-[[2-(4-fluorophenyl)-3-oxo-5-propyl-1H-pyrazol-4-yl]methylideneamino]ethyl N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C22H21Cl2FN4O3/c1-2-3-20-17(21(30)29(28-20)16-7-4-14(25)5-8-16)13-26-10-11-32-22(31)27-15-6-9-18(23)19(24)12-15/h4-9,12-13,28H,2-3,10-11H2,1H3,(H,27,31)

InChI Key

QBAIYKSVSJUQDS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCOC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.